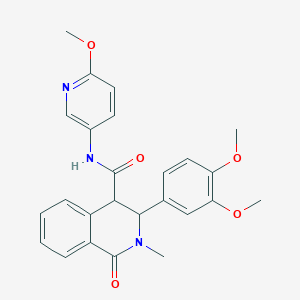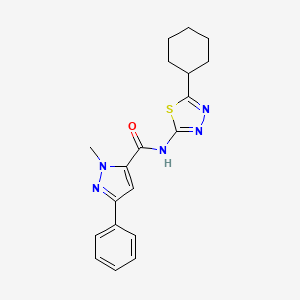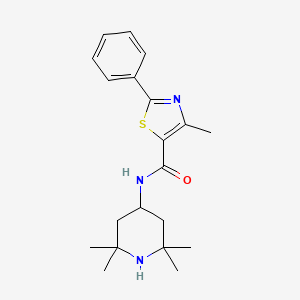
3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Starting material: 6-methoxypyridine-3-carboxylic acid
- Reaction: Amide coupling with the intermediate from Step 2
- Conditions: Use of a coupling reagent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine)
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multi-step organic reactions
-
Step 1: Synthesis of Tetrahydroisoquinoline Core
- Starting material: 2-methyl-1,2,3,4-tetrahydroisoquinoline
- Reaction: N-acylation with an appropriate carboxylic acid derivative
- Conditions: Use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine
化学反応の分析
Types of Reactions
-
Oxidation
- Reagents: Potassium permanganate, chromium trioxide
- Conditions: Aqueous or organic solvents, controlled temperature
- Products: Oxidized derivatives of the compound
-
Reduction
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Anhydrous solvents, low temperature
- Products: Reduced derivatives, such as alcohols or amines
-
Substitution
- Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
- Conditions: Organic solvents, room temperature or elevated temperature
- Products: Substituted derivatives with various functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether
Substitution: N-bromosuccinimide in dichloromethane, amines in ethanol
Major Products
- Oxidized derivatives: Carboxylic acids, ketones
- Reduced derivatives: Alcohols, amines
- Substituted derivatives: Halogenated compounds, amine derivatives
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.
Receptor Binding: Investigated for its ability to bind to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry
Material Science:
Agriculture: Studied for its potential use as a pesticide or herbicide.
作用機序
3-(3,4-ジメトキシフェニル)-N-(6-メトキシピリジン-3-イル)-2-メチル-1-オキソ-1,2,3,4-テトラヒドロイソキノリン-4-カルボキサミドの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、以下の機序によって効果を発揮する可能性があります。
酵素阻害: 重要な生物学的プロセスに関与する酵素の活性を阻害し、治療効果をもたらす。
受容体結合: 細胞表面の特定の受容体に結合し、細胞シグナル伝達経路を調節する。
遺伝子発現: 疾患経路に関与する遺伝子の発現に影響を与え、細胞機能の変化につながる。
類似化合物との比較
類似化合物
- 3-(3,4-ジメトキシフェニル)-N-(6-メトキシピリジン-3-イル)-2-メチル-1-オキソ-1,2,3,4-テトラヒドロイソキノリン-4-カルボキサミド
- 3-(3,4-ジメトキシフェニル)-N-(6-メトキシピリジン-3-イル)-2-メチル-1-オキソ-1,2,3,4-テトラヒドロイソキノリン-4-カルボキシレート
- 3-(3,4-ジメトキシフェニル)-N-(6-メトキシピリジン-3-イル)-2-メチル-1-オキソ-1,2,3,4-テトラヒドロイソキノリン-4-カルボキサミド
独自性
- 構造の特徴 : 同一の分子内にジメトキシフェニル基とメトキシピリジニル基の両方が存在することは独自であり、その独特の化学反応性と生物活性に寄与しています。
- 生物活性 : 類似化合物と比較して、独自の生物活性を示し、創薬のための貴重なリード化合物となっています。
- 化学反応性 : 官能基の組み合わせにより、多様な化学反応が可能となり、幅広い誘導体の合成が可能になります。
特性
分子式 |
C25H25N3O5 |
|---|---|
分子量 |
447.5 g/mol |
IUPAC名 |
3-(3,4-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C25H25N3O5/c1-28-23(15-9-11-19(31-2)20(13-15)32-3)22(17-7-5-6-8-18(17)25(28)30)24(29)27-16-10-12-21(33-4)26-14-16/h5-14,22-23H,1-4H3,(H,27,29) |
InChIキー |
DFVZGFCPKJYCKX-UHFFFAOYSA-N |
正規SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CN=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-[2-(4-methoxyphenyl)ethyl]imidazolidine-2,4-dione](/img/structure/B10999507.png)

![2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B10999517.png)
![1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one](/img/structure/B10999519.png)
![2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide](/img/structure/B10999523.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B10999533.png)
![2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide](/img/structure/B10999539.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B10999543.png)

![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethanone](/img/structure/B10999564.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B10999565.png)
![3,5-dimethoxy-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10999569.png)
![N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)-beta-alaninamide](/img/structure/B10999572.png)
![(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenyl)ethyl]-4-methylhex-4-enamide](/img/structure/B10999573.png)
